molecular formula C22H43N5O13 B15352121 Amikacin-d5 Sulfate

Amikacin-d5 Sulfate

Cat. No.: B15352121
M. Wt: 590.6 g/mol
InChI Key: LKCWBDHBTVXHDL-HAHKEQSTSA-N
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Description

Amikacin-d5 Sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used in the treatment of serious bacterial infections caused by Gram-negative bacteria, including Pseudomonas species, Escherichia coli, and Klebsiella-Enterobacter-Serratia species. The "d5" in its name indicates that it is labeled with five deuterium atoms, which can be used in various scientific research applications, including NMR spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of kanamycin A with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. The reaction conditions typically involve the use of acylating agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of Amikacin involves large-scale fermentation processes using genetically modified strains of bacteria. The fermentation broth is then processed to extract and purify the antibiotic. The final product is formulated as an injection solution for medical use.

Chemical Reactions Analysis

Types of Reactions: Amikacin-d5 Sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted amikacin derivatives.

Scientific Research Applications

Amikacin-d5 Sulfate is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and analytical chemistry.

  • Biology: In studying bacterial resistance mechanisms and antibiotic interactions.

  • Medicine: In developing new antibiotic formulations and treatment protocols.

  • Industry: In the production of diagnostic kits and research tools.

Mechanism of Action

Amikacin-d5 Sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This disrupts bacterial growth and replication. The compound targets various bacterial pathways, including those involved in cell wall synthesis and membrane integrity.

Comparison with Similar Compounds

Amikacin-d5 Sulfate is compared with other aminoglycoside antibiotics such as gentamicin, tobramycin, and neomycin. While all these compounds share similar mechanisms of action, this compound is unique in its enhanced activity against resistant strains of Gram-negative bacteria. It also has a lower tendency to induce resistance compared to other aminoglycosides.

List of Similar Compounds

  • Gentamicin

  • Tobramycin

  • Neomycin

  • Kanamycin

  • Streptomycin

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H43N5O13

Molecular Weight

590.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2,3,3,4,4-pentadeuterio-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1/i1D2,2D2,8D

InChI Key

LKCWBDHBTVXHDL-HAHKEQSTSA-N

Isomeric SMILES

[2H][C@@](C(=O)N[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)(C([2H])([2H])C([2H])([2H])N)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Origin of Product

United States

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